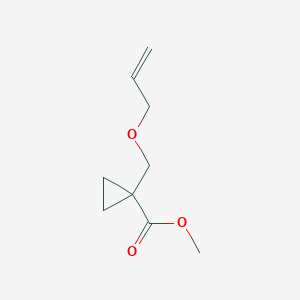
(3-Bromomethyl-cyclobutyl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromomethyl-cyclobutyl)-methanol: is an organic compound with the molecular formula C6H11BrO . It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclobutyl ring with a bromomethyl group and a methanol group attached to it.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromomethyl-cyclobutyl)-methanol typically involves the bromination of cyclobutylmethanol. One common method is to react cyclobutylmethanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions: (3-Bromomethyl-cyclobutyl)-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form cyclobutylmethanol by removing the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Cyclobutylmethanol derivatives with different functional groups.
Oxidation Reactions: Cyclobutylcarboxylic acid or cyclobutylaldehyde.
Reduction Reactions: Cyclobutylmethanol.
科学研究应用
Chemistry: (3-Bromomethyl-cyclobutyl)-methanol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclobutyl-containing molecules for pharmaceutical and agrochemical applications.
Biology: The compound is used in biochemical studies to investigate the effects of cyclobutyl derivatives on biological systems. It serves as a model compound for studying the metabolism and toxicity of brominated organic compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of (3-Bromomethyl-cyclobutyl)-methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methanol group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Cyclobutylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(3-Chloromethyl-cyclobutyl)-methanol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
Cyclobutylcarbinol: Similar structure but with a hydroxyl group instead of a bromomethyl group, affecting its chemical behavior.
Uniqueness: (3-Bromomethyl-cyclobutyl)-methanol is unique due to the presence of both a bromomethyl group and a methanol group on the cyclobutyl ring. This combination of functional groups imparts distinct reactivity and versatility in chemical synthesis and research applications.
属性
IUPAC Name |
[3-(bromomethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSBKKVKVQIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CBr)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B8184838.png)







![rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184906.png)

![N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B8184916.png)


